2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine
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Overview
Description
2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine is a heterocyclic compound that belongs to the benzazepine family Benzazepines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine typically involves the cyclization of appropriate precursors. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . Another approach includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide complex .
Industrial Production Methods
Industrial production methods for this compound are generally based on the optimization of the aforementioned synthetic routes. The key focus is on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. One-pot synthesis and multicomponent reactions are often employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of Pd/C.
Substitution: NaH or LDA in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated amines.
Substitution: Formation of various substituted benzazepine derivatives.
Scientific Research Applications
2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-tetrahydro-1H-1-benzazepin-3-ol
- 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one
- N-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Uniqueness
2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine is unique due to its specific substitution pattern and the presence of an amine group at the 9-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine |
InChI |
InChI=1S/C10H14N2/c11-9-6-3-5-8-4-1-2-7-12-10(8)9/h3,5-6,12H,1-2,4,7,11H2 |
InChI Key |
NQHURJAWQAYBMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2=C(C1)C=CC=C2N |
Origin of Product |
United States |
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